molecular formula C16H17FN2OS B2541139 2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone CAS No. 478043-79-7

2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone

Cat. No.: B2541139
CAS No.: 478043-79-7
M. Wt: 304.38
InChI Key: IXYJEFWRVRUJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone is a chemical compound with the molecular formula C₁₆H₁₇FN₂OS It is a piperazine derivative that contains a fluorophenyl group and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone typically involves the reaction of 4-(4-fluorophenyl)piperazine with 2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors or enzymes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the thienyl group contribute to the compound’s binding affinity and selectivity towards these targets. The piperazine moiety plays a crucial role in modulating the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Chlorophenyl)piperazino]-1-(2-thienyl)-1-ethanone
  • 2-[4-(4-Bromophenyl)piperazino]-1-(2-thienyl)-1-ethanone
  • 2-[4-(4-Methylphenyl)piperazino]-1-(2-thienyl)-1-ethanone

Uniqueness

2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c17-13-3-5-14(6-4-13)19-9-7-18(8-10-19)12-15(20)16-2-1-11-21-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYJEFWRVRUJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.